molecular formula C7H10ClN3O2 B2471454 (2E)-1-[(2E)-3-chloroprop-2-en-1-yl]-2-(nitromethylidene)imidazolidine CAS No. 56611-92-8

(2E)-1-[(2E)-3-chloroprop-2-en-1-yl]-2-(nitromethylidene)imidazolidine

Cat. No.: B2471454
CAS No.: 56611-92-8
M. Wt: 203.63
InChI Key: YZYLRANZSRIEOP-NRLOHAHISA-N
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Description

(2E)-1-[(2E)-3-chloroprop-2-en-1-yl]-2-(nitromethylidene)imidazolidine is a synthetic organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-[(2E)-3-chloroprop-2-en-1-yl]-2-(nitromethylidene)imidazolidine typically involves a multi-step process. One common method includes the reaction of 3-chloroprop-2-en-1-ylamine with nitromethane under basic conditions to form the nitromethylidene intermediate. This intermediate is then reacted with imidazolidine under controlled conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-[(2E)-3-chloroprop-2-en-1-yl]-2-(nitromethylidene)imidazolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloropropenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in an organic solvent.

Major Products

    Oxidation: Formation of corresponding nitro and imidazolidine derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted imidazolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-1-[(2E)-3-chloroprop-2-en-1-yl]-2-(nitromethylidene)imidazolidine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest. Researchers are exploring its potential as an antimicrobial or anticancer agent.

Medicine

In medicine, the compound’s potential therapeutic properties are being investigated. Its ability to interact with specific molecular targets makes it a candidate for drug development. Studies are ongoing to determine its efficacy and safety in various medical applications.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism of action of (2E)-1-[(2E)-3-chloroprop-2-en-1-yl]-2-(nitromethylidene)imidazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, this compound stands out due to its unique combination of functional groups The presence of both nitromethylidene and chloropropenyl groups provides a versatile platform for chemical modifications and applications

Properties

IUPAC Name

(2E)-1-[(E)-3-chloroprop-2-enyl]-2-(nitromethylidene)imidazolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3O2/c8-2-1-4-10-5-3-9-7(10)6-11(12)13/h1-2,6,9H,3-5H2/b2-1+,7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYLRANZSRIEOP-NRLOHAHISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=C[N+](=O)[O-])N1)CC=CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(/C(=C/[N+](=O)[O-])/N1)C/C=C/Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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